2,2'-Azanediylbis(N-ethylacetamide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediylbis(N-ethylacetamide) typically involves the reaction of ethylamine with acetic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes further reactions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azanediylbis(N-ethylacetamide) involves large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azanediylbis(N-ethylacetamide) undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2,2’-Azanediylbis(N-ethylacetamide) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2’-Azanediylbis(N-ethylacetamide) involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming stable complexes . These complexes can modulate various biochemical pathways, leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-Azanediylbis(N-ethylacetamide) can be compared with other similar compounds, such as:
2,2’-azanediylbis(N,N’-dimethylacetamide): This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
2,2’-oxybis(N,N’-dimethylacetamide): This ether-functionalized ligand forms thermodynamically weaker complexes with metal ions compared to the amine-functionalized 2,2’-Azanediylbis(N-ethylacetamide).
The uniqueness of 2,2’-Azanediylbis(N-ethylacetamide) lies in its specific chemical structure, which allows for fine-tuning of its binding strength with metal ions and its potential for diverse applications .
Properties
IUPAC Name |
N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-3-10-7(12)5-9-6-8(13)11-4-2/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKCRQOGIRTLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNCC(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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